molecular formula C14H18N2O2 B4638057 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B4638057
M. Wt: 246.30 g/mol
InChI Key: BWJDHZWYOMMHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because it combines the structural features of tryptamine and naproxen, which are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves the reaction between tryptamine and naproxen. The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, would be essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to its combination of tryptamine and naproxen moieties, which confer both anti-inflammatory and neuromodulatory properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-14(17)15-7-6-10-9-16-13-8-11(18-2)4-5-12(10)13/h4-5,8-9,16H,3,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDHZWYOMMHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.